molecular formula C10H16N2O B3273548 1-Butyl-1,4-dihydropyridine-3-carboxamide CAS No. 58880-45-8

1-Butyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B3273548
CAS No.: 58880-45-8
M. Wt: 180.25 g/mol
InChI Key: WABFCBPGJNYLMI-UHFFFAOYSA-N
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Description

1-Butyl-1,4-dihydropyridine-3-carboxamide is a synthetic organic compound based on the privileged 1,4-dihydropyridine (1,4-DHP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This molecule is presented for research applications and is not intended for diagnostic or therapeutic use. The 1,4-DHP core is a biomimetic of dihydronicotinamide, endowing it with intrinsic redox properties and making it a compound of interest for research into managing oxidative stress . Derivatives like this carboxamide are frequently investigated for their potential to act as radical scavengers and protect cellular components from oxidative damage . Furthermore, the 1,4-DHP scaffold is recognized as a versatile template for modulating voltage-gated L-type calcium channels . While the specific activity of this butyl-carboxamide analog requires empirical validation, its structural features make it a relevant candidate for studies in cardiovascular pharmacology and neuropharmacology, where calcium channel regulation is critical. Beyond its classic applications, the 1,4-DHP structure shows a remarkable functional promiscuity. Researchers are exploring diverse therapeutic targets for this chemical class, including its potential as a mineralocorticoid receptor antagonist , an inhibitor of the TGFβ/Smad signaling pathway , and a modulator of multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein efflux pumps . The specific substituents on the 1,4-DHP ring—the butyl group at the N1 position and the carboxamide at the C3 position—are key determinants of its affinity, potency, and selectivity in these various research contexts, offering a defined structure for structure-activity relationship (SAR) studies. Handling Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and referring to the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-3-6-12-7-4-5-9(8-12)10(11)13/h4,7-8H,2-3,5-6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABFCBPGJNYLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CCC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 1 Butyl 1,4 Dihydropyridine 3 Carboxamide

Redox Chemistry of the 1,4-Dihydropyridine (B1200194) Ring

The 1,4-dihydropyridine scaffold is a well-established biomimetic of the NADH and NADPH coenzymes, which are crucial for redox reactions in biological systems. nih.gov This inherent capability for acting as a hydride donor defines the core of its redox chemistry. mdpi.com The DHP ring's substantial hydrogen-donating ability is attributed to the presence of labile hydrogen atoms, primarily at the N1 and C4 positions. japsonline.com

The most prominent reaction of the 1,4-dihydropyridine ring system is its oxidation to the corresponding aromatic pyridine (B92270) derivative. mdpi.comresearchgate.net This process leads to a thermodynamically favorable aromatization and is a common metabolic fate for DHP-based compounds. nih.gov The oxidation can be initiated by a variety of chemical, electrochemical, or photochemical methods.

The mechanism of oxidation is generally understood to proceed through a stepwise process involving single-electron transfers. researchgate.net The key stages are:

One-electron transfer : Interaction with an oxidizing agent or electrophile removes a single electron from the electron-rich DHP ring, forming a cation-radical intermediate.

Deprotonation : The cation-radical is deprotonated, typically from the C4 position, to yield a neutral, free-radical species.

Second one-electron transfer : The radical undergoes a second oxidation step, losing another electron to form a heteroaromatic pyridinium (B92312) cation.

Final deprotonation : Loss of a proton from the nitrogen atom (N1) results in the formation of the stable, neutral pyridine product. researchgate.net

This transformation from a dihydropyridine (B1217469) to a pyridine structure represents a loss of the compound's function as a hydride donor and is a critical aspect of its chemical reactivity. japsonline.comnih.gov For 1-Butyl-1,4-dihydropyridine-3-carboxamide, this oxidation would result in the formation of 1-Butyl-1,4-dihydro-pyridine-3-carboxamide.

While oxidation to pyridines is the more common pathway, the 1,4-dihydropyridine ring can also undergo reduction to form more saturated heterocyclic systems, such as tetrahydropyridines and ultimately piperidines. nih.govresearchgate.net The reduction of pyridinium ions is a standard method for preparing dihydropyridines, and further reduction of the remaining double bonds in the DHP ring is chemically feasible. rsc.org

Catalytic hydrogenation is a typical method to achieve this transformation. For instance, nicotinoyl derivatives can be catalytically reduced to 1,4,5,6-tetrahydropyridines. acs.org Applying similar principles, this compound could be reduced to the corresponding 1-butyl-1,2,3,4-tetrahydropyridine-3-carboxamide or fully saturated 1-butylpiperidine-3-carboxamide under appropriate catalytic conditions. These reactions, however, are less frequently explored in the context of DHP chemistry compared to their oxidative aromatization.

Nucleophilic and Electrophilic Substitution Reactions on the Dihydropyridine Core

Direct nucleophilic or electrophilic substitution on the carbon atoms of the 1,4-dihydropyridine ring is not a predominant reaction pathway. The high electron density of the ring system makes it more susceptible to oxidation and cycloaddition reactions.

Electrophilic attack, if it occurs, would likely target the electron-rich C3 and C5 positions, which are analogous to the β-position of an enamine. However, this often leads to subsequent reactions rather than simple substitution.

Nucleophilic substitution is generally unfavorable on the electron-rich dihydropyridine ring itself. Such reactions are much more common on the corresponding oxidized pyridine ring, especially if a good leaving group is present. For example, 2-chloropyridines readily undergo nucleophilic aromatic substitution (SNAr) where a nucleophile attacks the carbon bearing the leaving group, leading to a substitution product. youtube.comyoutube.com This proceeds via an addition-elimination mechanism, which requires the temporary disruption of the ring's aromaticity. youtube.com For this compound, this pathway would only become relevant after its oxidation to the corresponding pyridine derivative.

Photochemical Reactions and Cycloadditions

The 1,4-dihydropyridine ring is highly photosensitive, a characteristic that stems from its non-aromatic, conjugated diene-like structure. digitellinc.comresearchgate.net Irradiation with light, typically in the UV or visible range, can excite the molecule and initiate a variety of photochemical transformations, most notably cycloaddition reactions. nih.govrsc.org These reactions provide a powerful method for synthesizing complex, polycyclic nitrogen-containing heterocycles. nih.govresearchgate.net

A significant area of research in DHP chemistry involves intramolecular photocycloaddition reactions, which can proceed through different pathways, primarily [2+2] and [3+2] cycloadditions. acs.org These reactions lead to the formation of structurally complex cage compounds. nih.govresearchgate.net

[2+2] Photocycloaddition : This reaction typically involves the double bond at the C2-C3 position of the dihydropyridine ring and another unsaturated moiety within the molecule, leading to the formation of a four-membered ring. This pathway is often favored in 1,4-DHPs that possess groups with significant steric hindrance at the C3 position. nih.govacs.org For example, irradiation of certain 1,4-DHPs with bulky ester groups at C3 predominantly yields 3,9-diazatetraasteranes via a [2+2] cycloaddition. nih.govacs.org

[3+2] Photocycloaddition : This pathway involves a three-atom component from the DHP framework reacting with a two-atom component. Research has shown that chiral 1,4-DHP isomers can preferentially undergo [3+2] photocycloaddition to produce compounds like 6,12-diazaterakishomocubanes with high yield. nih.govacs.org

The chemoselectivity between these two pathways is a key feature, allowing for the controlled synthesis of different polycyclic architectures from similar DHP precursors. acs.org

Reactant TypePrimary Photocycloaddition PathwayMajor Product ClassReported Yield
1,4-DHP with high steric hindrance at C3 position[2+2]3,9-Diazatetraasteranes57% nih.govacs.org
Chiral isomer of a 1,4-DHP[3+2]6,12-Diazaterakishomocubanes87% nih.govacs.org
4-Aryl-3,5-dibenzoyl-1,4-dihydropyridines with maleimidesIntermolecular CycloadditionFused heterocyclic ring systemsVariable nih.gov

The outcome of DHP photochemical reactions is highly dependent on several factors that influence the reaction pathway and product distribution.

Structural Characteristics : The nature of the substituents on the 1,4-dihydropyridine ring is crucial. Steric hindrance at the C3 position can favor [2+2] cycloaddition over the [3+2] pathway. nih.govacs.org The presence of a chiral center at the C4 position can significantly influence the chemoselectivity, promoting [3+2] cycloaddition. nih.govacs.org The electronic nature of substituents on the 4-aryl moiety also strongly affects the photophysical and photochemical behavior. researchgate.net

Reaction Conditions : External parameters play a significant role. The choice of solvent can affect reaction efficiency and product yields, with acetonitrile (B52724) often being an optimal choice for photocycloadditions. researchgate.netnih.gov The wavelength of the light source (e.g., medium-pressure mercury arc lamp vs. specific wavelength LEDs) and the duration of irradiation are critical for controlling the reaction and minimizing side product formation, such as oxidation products. nih.govrsc.orgnih.gov

Reactant Concentration and Molar Ratios : In intermolecular reactions, the molar ratio of the DHP to the other reactant (e.g., an alkene or maleimide) is optimized to maximize the yield of the desired cycloadduct. nih.gov

Hydrogen Transfer Mechanisms in Dihydropyridine Systems

The principal reaction pathway for 1,4-dihydropyridines, including N-alkylated derivatives like this compound, is the transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine ring to an electrophilic substrate. chemrxiv.orgnih.gov This process results in the aromatization of the dihydropyridine ring to form a stable pyridinium ion. The mechanistic details of this hydride transfer have been a subject of considerable investigation, with evidence pointing towards a spectrum of mechanisms rather than a single, universally applicable pathway.

The two primary mechanistic proposals are a direct, one-step hydride transfer and a multi-step process involving electron and proton transfers. However, more recent and detailed computational studies on related systems, such as 1,4-ditrimethylsilyl-1,4-dihydropyridine, suggest a more nuanced view. chemrxiv.orgscispace.comresearchgate.net These studies propose that the reaction can proceed through a continuum of mechanisms, with the direct hydride transfer and an Alder-Ene-like pathway representing two extremes. chemrxiv.orgresearchgate.net

In the context of an N-alkyl-1,4-dihydropyridine-3-carboxamide, the reaction with a suitable hydride acceptor, such as an α,β-unsaturated nitrile, is thought to proceed in a highly asynchronous, nearly stepwise manner. chemrxiv.orgresearchgate.net This implies that the bond-breaking (C4-H) and bond-forming (acceptor-H) events are not perfectly simultaneous.

The nature of the substituent at the N1 position, in this case, a butyl group, can influence the electronic properties and steric environment of the dihydropyridine ring, which in turn can affect the kinetics and thermodynamics of the hydride transfer. nih.gov While specific kinetic data for the butyl derivative is scarce, studies on other 1-aryl-1,4-dihydronicotinamides have shown that the electronic nature of the N1 substituent impacts the hydride donating ability. nih.gov

A key finding from studies on related dihydropyridines is the favorability of the hydride transfer cycle for the 1,4-isomers. nih.gov Once the 1,4-dihydropyridine donates a hydride to form the pyridinium ion, the reverse reaction to regenerate the 1,4-dihydropyridine is thermodynamically and kinetically favored over the formation of other isomers, such as the 1,2-dihydropyridine. nih.gov This ensures the efficiency of the 1,4-dihydropyridine as a recyclable hydride donor in catalytic cycles.

In some photochemical reactions, N-alkyl-1,4-dihydropyridines can also serve as precursors to alkyl radicals. researchgate.netresearchgate.netnih.govacs.org Upon photoexcitation, they can be oxidized, leading to the homolytic cleavage of the C4-alkyl bond to generate a carbon-centered radical. However, for this compound, the primary and most studied reactivity remains the transfer of the C4-hydride.

Elucidation of Reaction Intermediates and Transition States

The understanding of reaction intermediates and transition states in dihydropyridine reactions has been significantly advanced by computational chemistry. chemrxiv.orgscispace.comresearchgate.netresearchgate.net For reactions of 1,4-dihydropyridines with electrophiles, the transition states have been characterized as having significant aromatic features. chemrxiv.orgresearchgate.net This suggests that as the hydride transfer proceeds, the dihydropyridine ring begins to regain its aromatic character, which contributes to the stabilization of the transition state.

Computational studies on the reaction of 1,4-ditrimethylsilyl-1,4-dihydropyridine with α,β-unsaturated nitriles have identified two principal transition state conformations. scispace.com These conformations are defined by the relative orientation of the nitrile group with respect to the dihydropyridine ring. scispace.com The interaction between the reactants in the transition state appears to provide considerable energetic stabilization, particularly in less polar environments. scispace.com

The transition states in these reactions are described as "highly asynchronous" and "nearly stepwise". chemrxiv.orgresearchgate.net This asynchronicity refers to the different extents of bond formation and bond cleavage at the transition state. The process can be visualized as initiating with a significant degree of electron transfer from the dihydropyridine to the acceptor, followed by the transfer of the hydrogen nucleus.

While specific intermediates for the reaction of this compound have not been isolated or characterized in the literature, the general mechanistic framework suggests the formation of a pyridinium cation as the primary product after hydride donation. nih.gov In photochemical reactions proceeding through a radical mechanism, a radical cation of the dihydropyridine would be a key intermediate. nih.gov

The table below summarizes the key characteristics of the transition states as inferred from studies on analogous dihydropyridine systems.

FeatureDescriptionSource
Nature Highly asynchronous, nearly stepwise chemrxiv.orgresearchgate.net
Geometry Defined by the orientation of the acceptor relative to the dihydropyridine ring scispace.com
Electronic Character Significant aromatic character in the dihydropyridine ring chemrxiv.orgresearchgate.net
Stabilization Energetically stabilized by reactant interaction, especially in low polarity solvents scispace.com

It is important to reiterate that these characteristics are derived from studies on other dihydropyridine derivatives and are extrapolated to this compound based on the conserved core structure and reactivity of the 1,4-dihydropyridine motif.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Investigations for Structural Elucidation

While specific NMR data for 1-Butyl-1,4-dihydropyridine-3-carboxamide is not widely published, analysis of closely related 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives provides valuable insights into its expected spectral characteristics. scielo.br For instance, studies on various substituted 1,4-DHPs show that the chemical shifts are sensitive to the substitution pattern. scielo.br

The ¹H NMR spectra of 1,4-DHP compounds typically display a characteristic singlet for the proton at the C4 position, generally observed in the range of δ 4.75-5.02 ppm. scielo.br The NH proton of the dihydropyridine (B1217469) ring gives rise to a singlet that can vary significantly in chemical shift, appearing between δ 6.55 and δ 9.19 ppm depending on the solvent and substitution. scielo.br The protons of the butyl group at the N1 position would exhibit characteristic signals in the aliphatic region of the spectrum.

In ¹³C NMR spectroscopy, the carbon atoms of the 1,4-DHP ring show distinct resonances. The C4 carbon typically appears between δ 36.8 and 41.3 ppm. scielo.br The olefinic carbons, C3 and C5, are found at lower chemical shifts (around 100 ppm), while C2 and C6 resonate at higher shifts (around 146 ppm). scielo.br The presence of different substituents can influence these chemical shifts. scielo.brresearchgate.net Tautomerism between enol and keto forms can sometimes complicate the interpretation of NMR assignments in dihydropyridine derivatives.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1,4-Dihydropyridine Ring Data based on analogous 1,4-dihydropyridine structures. scielo.br

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-H6.55 - 9.19-
C2-~146
C3-~100
C44.75 - 5.0236.8 - 41.3
C5-~100
C6-~146

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the C=O and N-H bonds of the amide group and the C=C bonds of the dihydropyridine ring.

The IR spectra of related 1,4-DHP-3-carboxamide derivatives typically show a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1660–1680 cm⁻¹. Intramolecular hydrogen bonding between the amide N-H and the carbonyl oxygen can influence the exact position of these bands.

Table 2: Characteristic IR Absorption Frequencies for 1,4-Dihydropyridine-3-carboxamide Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide N-HStretching3400 - 3200
Alkene C-HStretching3100 - 3000
Alkyl C-HStretching2960 - 2850
Carbonyl C=OStretching1680 - 1660
Alkene C=CStretching1650 - 1600
N-HBending1640 - 1550

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The molecular formula for this compound is C₁₀H₁₆N₂O, corresponding to a molecular weight of 180.25 g/mol . While the parent compound, 1,4-dihydropyridine-3-carboxamide, has a molecular weight of 124.14 g/mol . nih.gov

Electron ionization mass spectrometry of 1,4-DHP derivatives often involves initial fragmentation through the loss of substituents. Common fragmentation pathways for related structures include the cleavage of side chains and the aromatization of the dihydropyridine ring. Mass spectrometry is a key technique used to validate the molecular weight of synthesized DHP analogs.

UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about its conjugated system. 1,4-Dihydropyridine derivatives are known to be light-sensitive, and their electronic absorption properties are well-documented. nih.gov Related heterocyclic systems show absorption bands around 280 nm and 340 nm. researchgate.net These absorptions are attributed to π→π* transitions within the conjugated diene system of the dihydropyridine ring. The position and intensity of these bands can be influenced by the nature of the substituents and the solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of now, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, X-ray diffraction studies on analogous compounds, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, provide critical insights into the likely solid-state conformation. nih.goviucr.orgresearchgate.net

These studies reveal that the 1,4-dihydropyridine ring can adopt a nearly planar conformation or, more commonly, a flattened boat or tub conformation. researchgate.netnih.gov In the crystal lattice, molecules of DHP derivatives are often linked by intermolecular hydrogen bonds, forming chains or more complex networks. nih.goviucr.orgresearchgate.netiucr.org For example, in 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, the molecules are linked into chains by N-H···O hydrogen bonds. nih.gov The presence of a carboxamide group can facilitate such hydrogen-bonding networks, thereby improving crystallinity.

Table 3: Crystallographic Data for a Related Compound: 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide researchgate.net

ParameterValue
Chemical FormulaC₁₂H₁₀N₂O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.68228 (10)
b (Å)11.79159 (18)
c (Å)13.1717 (2)
Volume (ų)1037.86 (3)
Z4

Conformational Preferences and Dynamics of the 1,4-Dihydropyridine Ring

The conformational flexibility of the 1,4-dihydropyridine ring is a key determinant of the biological activity of this class of compounds. Theoretical and experimental studies have shown that the 1,4-DHP ring is not perfectly planar but typically adopts a shallow boat-like conformation. researchgate.netresearchgate.net The degree of puckering at the N1 and C4 atoms is influenced by the steric and electronic properties of the substituents.

Tautomerism and Aromatization Tendencies

Tautomerism

This compound can theoretically exist in several tautomeric forms. Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For this molecule, two primary forms of tautomerism are of interest: keto-enol and amide-imidic acid tautomerism.

The carboxamide group at the C3 position can exhibit amide-imidic acid tautomerism. The amide form is generally the more stable tautomer.

A more significant tautomeric equilibrium involves the dihydropyridine ring itself, which can be considered a vinylogous amide. This can lead to different positional isomers of the double bonds within the ring, although the 1,4-dihydropyridine form is typically the most stable.

In the solid state, related structures like 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide have been observed to exist in the keto tautomeric form, which is stabilized by intramolecular hydrogen bonding. acs.org While this compound lacks the 4-oxo group, the principles of tautomeric stability are still relevant. The precise equilibrium between tautomers in solution would be dependent on factors such as the solvent, temperature, and pH.

Aromatization Tendencies

A key chemical property of 1,4-dihydropyridines is their propensity to undergo oxidation to the corresponding aromatic pyridine (B92270) derivatives. This aromatization is a thermodynamically favorable process as it leads to the formation of a stable aromatic ring. The oxidation of 1,4-DHPs is a critical reaction both in organic synthesis and in the metabolic pathways of DHP-based drugs. researchgate.netmdpi.com

The aromatization of this compound would result in the formation of 1-butyl-3-carbamoylpyridinium cation. This transformation involves the removal of two hydrogen atoms from the dihydropyridine ring.

Various reagents and conditions have been reported for the efficient aromatization of 1,4-dihydropyridines. nih.gov These include mild oxidizing agents, and the reaction can often be promoted by acidic conditions. The mechanism of aromatization can proceed through different pathways, including those involving radical cations or hydride transfer. The butyl group at the N1-position is generally stable under these oxidative conditions.

Table 2: Common Reagents for the Aromatization of 1,4-Dihydropyridines

Reagent Conditions Reference
Ceric Ammonium (B1175870) Nitrate (CAN)Acetonitrile (B52724), room temperature researchgate.net
Ferric Chloride (FeCl₃)Refluxing water researchgate.net
Potassium Permanganate (KMnO₄)Refluxing water researchgate.net
Nitric AcidAcetic acid nih.gov

The ease of aromatization makes 1,4-dihydropyridines useful as precursors for the synthesis of substituted pyridines. The specific conditions required for the aromatization of this compound would likely be similar to those used for other N-alkylated 1,4-dihydropyridines.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4-dihydropyridine (B1200194) (DHP) derivatives, Density Functional Theory (DFT) is a widely employed method, often utilizing the B3LYP exchange-correlation functional, to elucidate structural characteristics related to their biological activity. nih.gov

Studies on related DHP compounds reveal that the central 1,4-dihydropyridine ring typically adopts a non-planar, boat-like conformation. researchgate.netresearchgate.net The degree of puckering and the orientation of substituents are crucial for biological activity and are influenced by the nature of the groups attached to the ring. researchgate.net For instance, crystal structure analyses of various DHP derivatives have confirmed that the ring exists in a boat-type conformation with different degrees of distortion from planarity at the C4 position. researchgate.net

Key electronic properties derived from these calculations include:

Molecular Geometry Optimization: This process determines the lowest energy conformation of the molecule. For DHP derivatives, calculations have shown that all molecules possess a boat-like 1,4-dihydropyridine ring, with DFT methods often predicting a perfect flattened-boat conformation. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO provides information on the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge transfer interactions.

Theoretical calculations on various dihydropyridine (B1217469) derivatives have been performed to correlate molecular parameters with experimental results, showing good agreement. mdpi.com

Table 1: Typical Parameters from Quantum Chemical Calculations for Dihydropyridine Derivatives

ParameterSignificanceTypical MethodReference Finding
Optimized GeometryProvides the most stable 3D structure and conformational details like ring puckering.DFT (e.g., B3LYP/6-311++G(d,p))The 1,4-DHP ring consistently shows a boat or flattened-boat conformation. researchgate.netresearchgate.net
HOMO-LUMO Energy GapIndicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.DFTUsed to determine structural characteristics related to biological activity. nih.gov
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.DFTHelps in understanding sites of intermolecular interactions. nih.gov
NBO ChargesQuantifies the charge distribution on individual atoms.NBO analysis based on DFT resultsCalculated and analyzed for unsymmetrical 1,4-DHPs to understand substituent effects. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fimdpi.com For compounds like 1-Butyl-1,4-dihydropyridine-3-carboxamide, MD simulations offer a way to explore conformational flexibility, the influence of solvent, and the stability of its interactions with biological targets. nih.gov

In the context of drug discovery, MD simulations typically start with a protein-ligand complex, often derived from molecular docking. nih.gov The system is then placed in a simulated biological environment containing water, ions, and sometimes lipids to mimic physiological conditions. nih.gov The simulation tracks the trajectory of the atoms, providing insights into:

Conformational Sampling: The molecule's accessible shapes and orientations in solution or a binding pocket.

Stability of Binding: Assessing whether the molecule remains stably bound to its target over the simulation period. This is often analyzed using metrics like the root-mean-square deviation (RMSD). nih.gov

Solvent Effects: Understanding how water molecules and ions interact with the compound and influence its conformation and binding.

For various 1,4-dihydropyridine derivatives, MD simulations have been crucial in elucidating their inhibition mechanisms, particularly against calcium channels. nih.gov These simulations have helped to identify key interactions and understand the dynamic behavior of the ligand-receptor complex, which is something static models like docking cannot fully capture. nih.govnih.gov

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods are instrumental in predicting how a molecule will behave chemically and how selectively it will interact with different biological targets. For this compound, these predictions are based on its calculated electronic structure and properties.

Reactivity profiles can be determined using global reactivity descriptors calculated from DFT, such as chemical potential, hardness, and electrophilicity. nih.gov These descriptors help in understanding the molecule's tendency to donate or accept electrons. FMO analysis is also central, as the distribution and energy of HOMO and LUMO indicate the most likely sites for reaction. nih.gov

Selectivity, particularly for biological targets like different ion channel subtypes, is a key focus of computational studies on DHP derivatives. nih.gov By combining homology modeling, molecular docking, and MD simulations, researchers can quantitatively elucidate the mechanisms of inhibition. nih.gov These studies analyze the subtle differences in the binding sites of various receptors and how these differences are exploited by the ligand. For example, simulations have been used to understand why certain novel DHPs show higher selectivity for the Cav3.1 calcium channel over the Cav1.2 channel. nih.govnih.gov This is achieved by identifying the main interactions between the DHP and specific amino acid residues in the channel and analyzing the binding free energy. nih.gov

Table 2: Global Reactivity Descriptors Calculated via Computational Methods

DescriptorFormulaSignificance
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from a system.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω)ω = μ2 / 2ηMeasures the ability of a species to accept electrons.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR), and the closely related Quantitative Structure-Activity Relationships (QSAR), are computational models that aim to correlate the chemical structure of a compound with its reactivity or biological activity.

For the 1,4-dihydropyridine class, 3D-QSAR models have been developed to understand the influence of various structural features on their function as calcium channel blockers. chemaxon.com Such a model could predict the activity of this compound based on its specific structural attributes. These models typically involve aligning a series of related compounds and analyzing how different properties (e.g., steric, electrostatic, hydrophobic) at various points in space affect the activity. chemaxon.com

A valid 3D-QSAR model can prefigure the influence of factors like lipophilicity, bulkiness, and the electronic effects of substituents. chemaxon.com For example, studies on nifedipine analogues have shown that the bulkiness of ester groups at the 3- and 5-positions of the DHP ring and the lipophilicity of the substituent at the 4-position are critical factors influencing activity. chemaxon.comnih.gov These models serve as powerful predictive tools in the design of new derivatives with potentially enhanced reactivity or desired biological profiles.

Modeling of Molecular Interactions with Biomolecular Systems (e.g., enzyme active sites, receptors, in silico only)

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or ion channel. nih.gov This method is extensively used to study 1,4-dihydropyridine derivatives to understand their mechanism of action at the molecular level. nih.govnih.gov

The process involves placing the ligand (e.g., this compound) into the three-dimensional structure of a biological target. A scoring function is then used to estimate the binding affinity, often reported as a binding energy value.

Docking studies on DHP analogues with L-type voltage-dependent calcium channels have provided significant insights:

Binding Site Identification: These studies help propose binding sites, which are often characterized by several interspersed hydrophobic amino acid residues. nih.govnih.gov

Key Interactions: Molecular docking reveals specific interactions, such as hydrophobic interactions with tyrosine residues, that stabilize the ligand in the binding pocket. chemaxon.comnih.gov

Structure-Activity Relationship: By comparing the docking scores and binding modes of different derivatives, researchers can interpret differences in their biological activities. nih.gov For example, the lipophilicity of the group at the C4 position of the DHP ring has been shown to be an important factor that can increase antagonist activity. nih.gov

These in silico models provide a structural basis for the observed biological activities and guide the rational design of new, more potent, and selective molecules. nih.gov

Applications in Chemical Transformations and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

The 1,4-dihydropyridine (B1200194) scaffold is a valuable building block in organic synthesis, and 1-Butyl-1,4-dihydropyridine-3-carboxamide is no exception. chemrxiv.org Its dihydropyridine (B1217469) ring can serve as a precursor to fully aromatized pyridine (B92270) derivatives through oxidation, or it can be involved in various cycloaddition and rearrangement reactions to construct more complex heterocyclic systems. The carboxamide group offers a handle for further functionalization, such as through hydrolysis, dehydration to nitriles, or Hofmann rearrangement to introduce an amine group.

The reactivity of the dihydropyridine ring, coupled with the functional group tolerance of many reactions involving this scaffold, makes it a versatile intermediate. For instance, derivatives of 1,4-dihydropyridines are used in the synthesis of compounds with significant biological activity. mdpi.com The butyl group at the N1 position enhances the lipophilicity of the molecule, which can be a desirable feature in the synthesis of drug-like molecules.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct TypePotential Utility
Oxidation/AromatizationMild oxidizing agent (e.g., DDQ, MnO₂)1-Butyl-3-carbamoylpyridinium saltPrecursor for various substituted pyridines
ReductionStrong reducing agent (e.g., LiAlH₄)1-Butyl-piperidine-3-carboxamideSaturated heterocyclic building block
CycloadditionDienophiles (e.g., maleic anhydride)Bicyclic adductsAccess to complex polycyclic structures
Hydrolysis of CarboxamideAcid or base catalysis1-Butyl-1,4-dihydropyridine-3-carboxylic acidIntroduction of a carboxylic acid functionality

Use in Organocatalysis and Metal-Catalyzed Reactions

In the realm of catalysis, 1,4-dihydropyridine derivatives are well-known for their ability to act as hydride donors, mimicking the function of NADH. mdpi.com This property is particularly valuable in organocatalytic reduction reactions. For example, Hantzsch esters, which are structurally related to this compound, are widely used to reduce imines and other unsaturated compounds in the presence of a chiral organocatalyst to produce enantiomerically enriched products. mdpi.com The butyl substituent in this compound can influence its solubility and steric profile, potentially tuning its reactivity and selectivity in such transformations.

While less common, the dihydropyridine core can also be envisioned as a ligand in metal-catalyzed reactions. The nitrogen atoms and the π-system of the ring could coordinate to a metal center. More specifically, the corresponding pyridine derivative, obtained after oxidation, can act as a ligand in various transition metal-catalyzed cross-coupling and C-H activation reactions. researchgate.net The carboxamide group could also participate in metal chelation, creating a bidentate ligand that could enforce specific geometries and reactivities at the metal center.

Precursors for Advanced Functional Materials

The chemical properties of this compound make it an interesting candidate as a precursor for the synthesis of advanced functional materials. The dihydropyridine ring can be incorporated into polymer backbones or as a pendant group, imparting specific redox or optical properties to the resulting material.

For instance, the polymerization of aziridines activated with a tert-butyloxycarbonyl (Boc) group has been reported, suggesting that similar strategies could be explored with appropriately functionalized dihydropyridine monomers. mdpi.com The butyl group can enhance the solubility of the monomer in organic solvents, facilitating polymerization processes. The resulting polymers could find applications in areas such as organic electronics, sensors, or drug delivery systems. Butyl rubber, a copolymer of isobutylene (B52900) and isoprene, can be chemically modified to incorporate functional groups, indicating the potential for creating novel polymer blends with unique properties. mdpi.com

Development of Redox-Active Molecular Systems

The core feature of 1,4-dihydropyridines, including this compound, is their redox activity. nih.gov They can undergo a reversible oxidation-reduction cycle, acting as a stable source of hydrides. This property is central to their biological role as NADH mimics and is being harnessed in the development of synthetic redox-active systems.

The hydride-donating ability of 1,4-dihydropyridines is a subject of detailed study, with research comparing the thermodynamics and kinetics of hydride transfer from different isomers and derivatives. researchgate.netnih.gov The substituents on the dihydropyridine ring play a crucial role in tuning the redox potential and the rate of hydride transfer. The electron-donating nature of the butyl group at N1 and the electronic properties of the carboxamide group at C3 in this compound will influence its redox potential and its efficacy as a reducing agent in various chemical systems. chemrxiv.org These redox-active molecules are being investigated for applications such as in rechargeable batteries, as antioxidants, and in the design of molecular switches.

Table 2: Comparison of Hydride-Donating Ability in Dihydropyridine Analogs

CompoundThermodynamic Driving Force (kcal/mol)Kinetic Intrinsic Barrier (kcal/mol)Thermo-Kinetic Parameter (kcal/mol)Reference
1,4-PNAH61.9026.3444.12 researchgate.netnih.gov
1,2-PNAH60.5027.9244.21 researchgate.netnih.gov
1,4-HEHNot specifiedNot specifiedNot specified researchgate.netnih.gov
1,2-HEHNot specifiedNot specifiedNot specified researchgate.netnih.gov
1,4-PYH72.6025.7449.17 researchgate.netnih.gov
1,2-PYH69.9033.0651.48 researchgate.netnih.gov

Note: PNAH = Phenyl-dihydronicotinamide, HEH = Hantzsch ester, PYH = Phenoxyacyl-dihydropyridine. Lower thermo-kinetic parameter values indicate better hydride-donating ability in actual reactions.

Mechanistic Biological Investigations in Vitro and in Silico Studies

Studies on Enzyme Inhibition Mechanisms and Coenzyme Mimicry (e.g., NADH redox processes)

The core structure of 1-Butyl-1,4-dihydropyridine-3-carboxamide is chemically analogous to dihydronicotinamide, which is the active component of the vital coenzyme Nicotinamide Adenine Dinucleotide (NADH). nih.gov This structural similarity allows 1,4-DHP derivatives to act as NADH mimics, participating in and influencing redox reactions within biological systems. nih.govgavinpublishers.com Functionally, they are redox-active compounds capable of scavenging radicals and exhibiting antioxidant properties. nih.gov

The primary mechanism is rooted in the hydrogen donor ability of the 1,4-dihydropyridine (B1200194) ring. nih.gov This feature enables these compounds to directly inhibit free radical reactions. nih.gov The structural resemblance to NADH suggests that these compounds can interact with enzymes that utilize this coenzyme, potentially leading to inhibition. nih.govgavinpublishers.com For instance, some pyridine (B92270) derivatives have been shown to inhibit NADH dehydrogenase, a key enzyme in mitochondrial respiration. nih.gov A synthetic biomimetic cofactor, 1-benzyl-1,4-dihydropyridine-3-carboxamide (BNA+), which is structurally very similar to the subject compound, has been shown to be an effective substitute for natural cofactors like NADP+ and NAD+ in certain enzymatic reactions. nih.gov This capacity for coenzyme mimicry is central to the biochemical activity of this class of compounds.

FeatureThis compoundNADH (Nicotinamide portion)Mechanistic Implication
Core Heterocycle1,4-Dihydropyridine1,4-DihydropyridineAllows the molecule to act as a structural analog. nih.gov
Key Functional GroupC3-CarboxamideC3-CarboxamideFacilitates regioselective hydride transfer, crucial for redox reactions. nih.gov
Redox ActivityActs as a hydride (H-) donorPrimary biological hydride donorEnables participation in and potential inhibition of redox enzyme systems. nih.govgavinpublishers.com

Modulation of Cellular Processes in Model Systems (e.g., antioxidative activity in osteoblast-like cells)

The antioxidant capabilities of 1,4-DHP derivatives have been demonstrated in cellular models. Oxidative stress is implicated in the pathophysiology of various disorders, including osteoporosis. nih.govresearchgate.netnih.gov In a study investigating a range of structurally diverse 1,4-DHP derivatives, several compounds showed significant antioxidative potential in a model system of human osteoblast-like cells (HOS). nih.govresearchgate.net

The study evaluated the effects of these compounds on cell growth, the generation of reactive oxygen species (ROS), and intracellular glutathione (B108866) concentrations under conditions of induced oxidative stress. nih.govresearchgate.net It was found that the protective effects were highly dependent on the specific chemical structure of the DHP derivative, its concentration, and the type of oxidative stressor applied. nih.govresearchgate.net When administered prior to an oxidative insult (hydrogen peroxide), certain DHPs demonstrated a notable ability to protect the cells. nih.govresearchgate.net This suggests a prophylactic antioxidative mechanism. While this compound was not specifically tested, the results for its analogs highlight the potential of this chemical scaffold to modulate cellular responses to oxidative damage. nih.govresearchgate.net

DHP Analog TestedConcentrationExperimental ConditionObserved Effect on Osteoblast-like CellsReference
Diethone I100 µM & 1000 µM1-hour pretreatment, followed by H₂O₂ exposureIncreased cell viability compared to H₂O₂ control. researchgate.net
Carbatone II-1100 µM & 1000 µM1-hour pretreatment, followed by H₂O₂ exposureSignificantly increased cell viability, especially at 1000 µM. researchgate.net
AV-153 IV-1100 µM & 1000 µM1-hour pretreatment, followed by H₂O₂ exposureShowed protective effects on cell viability. researchgate.net
General FindingN/AExposure to oxidative stressors (H₂O₂ or tert-butyl hydroperoxide)DHP derivatives modulated cell growth, ROS generation, and glutathione levels. nih.gov

Molecular Interactions with Specific Receptors in In Vitro Models (e.g., GPCR allosteric modulation, cannabinoid receptors)

G protein-coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are critical drug targets. nih.govyoutube.com The cannabinoid receptor type 1 (CB1R), a GPCR, is a key target for managing various conditions, but direct-acting ligands often have undesirable side effects. nih.govuconn.edu Allosteric modulators, which bind to a site distinct from the primary ligand binding site, offer a promising alternative by fine-tuning receptor activity rather than simply turning it on or off. nih.gov

While direct studies on this compound are limited, the broader 1,4-DHP scaffold has been shown to interact with various receptors. nih.gov Research has demonstrated that certain 1,4-DHP derivatives can bind to L-type calcium channels, ATP-sensitive potassium (KATP) channels, and even α1-adrenergic receptors. nih.govresearchgate.net This indicates that the 1,4-DHP structure is a versatile scaffold for developing receptor ligands. The concept of allosteric modulation of GPCRs like the CB1R is an active area of research, focusing on how small molecules can influence receptor conformation and signaling. nih.govuconn.edunih.gov The potential for a DHP derivative like this compound to act as an allosteric modulator on a GPCR remains a subject for future investigation, building on the known promiscuity of the DHP core structure. nih.gov

Structure-Mechanism Relationships of this compound Analogs (focus on chemical principles, not therapeutic effects)

The biological and mechanistic activities of 1,4-DHP derivatives are intrinsically linked to their three-dimensional structure and the chemical nature of their substituents. Quantitative structure-activity relationship (QSAR) studies have elucidated several key chemical principles.

The 1,4-DHP ring typically adopts a flattened boat conformation. researchgate.net For many receptor-binding activities, the presence of an aryl (often a phenyl) group at the C4 position is a fundamental requirement for optimal activity. nih.gov The orientation of this aryl ring and the electronic properties of its substituents (e.g., electron-withdrawing groups) significantly influence binding and pharmacological activity. nih.govresearchgate.netnih.gov

The substituents at the C3 and C5 positions are also critical. Ester groups are common and effective in many analogs, but the presence of a carboxamide group, as in this compound, is also a key structural feature in other series of analogs. nih.govresearchgate.net The substituent at the N1 position—in this case, a butyl group—also modulates the molecule's properties, including its lipophilicity and steric profile, which can affect receptor fit and membrane permeability. For instance, studies on DHP analogs as SIRT3 activators showed that subtle changes to the DHP scaffold led to significant differences in enzyme binding and activation. nih.gov Similarly, the antioxidant activity of DHP analogs has been correlated with the presence of electron-donating groups on the C4 aromatic ring. gavinpublishers.com

Structural PositionCommon Substituent TypeInfluence on Mechanistic PropertiesReference
N1Alkyl groups (e.g., Butyl)Affects lipophilicity and steric interactions. researchgate.net
C3 and C5Esters, CarboxamidesCrucial for receptor binding affinity and activity. Ester groups are noted as most effective for some receptors. nih.gov
C4Aryl group (e.g., Phenyl)Considered a basic requirement for optimal activity at many receptors. nih.gov
C4-Aryl SubstituentsElectron-withdrawing or -donating groupsModulates electronic and steric properties, affecting binding affinity and antioxidant capacity. gavinpublishers.comnih.gov

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation of 1-Butyl-1,4-dihydropyridine-3-carboxamide from reaction mixtures, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of 1,4-DHP derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of 1,4-DHP compounds due to its high resolution and sensitivity. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This would involve a non-polar stationary phase (such as C18 or C8) and a polar mobile phase.

A study on a similar 1,4-dihydropyridine (B1200194) derivative, nitrimidodipine, utilized an RP-HPLC method for its quantification in plasma. nih.gov The method employed a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating good sensitivity and linearity. nih.gov The conditions used in this study could serve as a starting point for developing a method for this compound.

Table 1: Exemplary HPLC Conditions for a 1,4-Dihydropyridine Derivative

Parameter Condition
Compound Nitrimidodipine
Column Octadecyl (C18), 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (45:55, v/v)
Detection UV
Limit of Detection (LOD) 2.5 ng/mL in plasma
Linearity (r²) >0.9957
Concentration Range 5 to 400 ng/mL
Extraction Efficacy 90.6%

This table is based on data for a related 1,4-dihydropyridine derivative and serves as a reference for method development for this compound. nih.gov

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. A study on C-4-substituted 1,4-dihydropyridines demonstrated the utility of GC/MS for their qualitative and quantitative determination. nih.gov This method allowed for the differentiation of the parent drugs from their oxidation products based on their mass spectral fragmentation patterns. nih.gov For this compound, GC analysis would likely require derivatization to increase its volatility and thermal stability, especially given the presence of the polar carboxamide group.

Spectrometric Methods for Quantitative Analysis in Complex Research Matrices

Spectrometric methods, particularly UV-Visible spectrophotometry, are widely employed for the quantitative analysis of 1,4-DHP derivatives in pharmaceutical formulations and biological samples. nih.gov These methods are often simple, cost-effective, and rapid.

The quantitative analysis of 1,4-DHPs can be achieved by exploiting their inherent UV absorbance or by forming colored derivatives that can be measured in the visible region. For instance, a spectrophotometric method for the determination of several 1,4-DHP drugs involved a condensation reaction with p-anisaldehyde in an acidic medium, resulting in a colored product with maximum absorbance at 460 nm. acs.org Another approach involves the oxidation of the dihydropyridine (B1217469) ring followed by a reaction to produce a chromophore.

The applicability of such a method to this compound would depend on the reactivity of its specific structure under the given reaction conditions. Method development would involve optimizing parameters such as the choice of reagent, reaction time, temperature, and pH to ensure a stable and reproducible color formation.

Table 2: Example of a Spectrophotometric Method for 1,4-Dihydropyridine Drugs

Parameter Details
Principle Condensation reaction with p-anisaldehyde in acidic medium
λmax 460 nm
Linearity Range 5-60 µg/mL
Detection Limit 0.72-2.08 µg/mL

This table is based on a method developed for other 1,4-dihydropyridine drugs and provides a potential framework for the analysis of this compound. acs.org

Electrochemical Methods for Redox Potential Determination and Quantification

Electrochemical methods are valuable tools for investigating the redox properties of 1,4-dihydropyridine compounds and can also be adapted for their quantification. The 1,4-dihydropyridine ring is known to undergo oxidation to the corresponding pyridine (B92270) derivative. This electrochemical behavior can be exploited for analytical purposes.

Cyclic voltammetry is a key technique for determining the oxidation potential of 1,4-DHP derivatives. researchgate.net Studies on various 1,4-DHPs have utilized this technique to understand their antioxidant activity by measuring their oxidation potentials. researchgate.net The electrochemical oxidation of N-substituted-1,4-DHPs has been shown to yield a pyridinium (B92312) salt as the final product.

For this compound, cyclic voltammetry could be used to determine its redox potential, providing insights into its electronic properties and potential reactivity. Furthermore, differential pulse voltammetry could be developed as a sensitive quantitative method. The electrochemical behavior of samarium(III) has been investigated in an ionic liquid containing a butyl-methylpyrrolidinium cation, demonstrating the utility of electrochemical techniques for studying compounds with related structural motifs. researchgate.net

Table 3: Electrochemical Techniques for the Analysis of 1,4-Dihydropyridine Derivatives

Technique Application
Cyclic Voltammetry Determination of oxidation potential, investigation of redox mechanism.
Differential Pulse Voltammetry Quantitative analysis with high sensitivity.

This table outlines electrochemical techniques that have been applied to 1,4-dihydropyridine derivatives and could be adapted for this compound. researchgate.net

Development of Derivatization Methods for Enhanced Detection

Derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties, such as enhancing its detectability, improving chromatographic separation, or increasing its volatility for GC analysis. For this compound, derivatization could be particularly useful for enhancing its detection in complex matrices, especially when high sensitivity is required.

In the context of related compounds, derivatization has been successfully employed. For instance, in the analysis of quinolinone-3-carboxamide derivatives, amine acylation and carbamate (B1207046) derivatization have been explored, although in some cases, this led to a decrease in activity in biological assays. acs.org For other classes of compounds, such as vitamin D metabolites, derivatization with reagents that introduce a readily ionizable group has been shown to significantly enhance the signal in mass spectrometry, leading to much lower detection limits.

For this compound, the carboxamide functional group could be a target for derivatization. For example, it could potentially be hydrolyzed to the corresponding carboxylic acid, which could then be esterified to a more volatile or UV-active derivative. Alternatively, the secondary amine in the dihydropyridine ring could be a site for derivatization. The development of a suitable derivatization method would require careful consideration of the reaction chemistry to ensure a high-yield, reproducible reaction that produces a stable derivative.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1,4-dihydropyridine (B1200194) derivatives has traditionally been accomplished through the Hantzsch reaction. nih.govwjpmr.com However, future research will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic strategies for 1-Butyl-1,4-dihydropyridine-3-carboxamide. The adoption of green chemistry principles is paramount, emphasizing the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Key areas for exploration include:

Multi-component Reactions (MCRs): One-pot synthesis, a hallmark of green chemistry, offers an efficient pathway to complex molecules like 1,4-DHPs. scirp.orgnih.gov Future work could focus on optimizing four-component reactions for the synthesis of this compound, potentially utilizing water as a solvent and microwave irradiation to accelerate the reaction. researchgate.net

Novel Catalysis: The investigation of novel catalysts is a promising avenue. This includes the use of nanocatalysts, such as those based on titanium dioxide or magnetic iron oxide, which can offer high yields, selectivity, and the potential for recyclability. scirp.orgresearchgate.net Organocatalysts, like p-sulfonic acid calix scirp.orgarene, also present a metal-free and sustainable option. researchgate.net

Solvent-Free and Aqueous Conditions: Moving away from traditional organic solvents towards solvent-free conditions or the use of aqueous micellar solutions can significantly reduce the environmental impact of synthesis. scirp.orgmdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for 1,4-Dihydropyridines

FeatureConventional Hantzsch SynthesisSustainable Methodologies
Solvents Often requires volatile organic solventsWater, ionic liquids, or solvent-free conditions researchgate.netscirp.org
Catalysts Traditional acid or base catalystsNanocatalysts, organocatalysts, biocatalysts scirp.orgresearchgate.net
Energy Input Typically requires prolonged heatingMicrowave irradiation, ultrasound researchgate.net
Efficiency Can have moderate yields and produce byproductsOften high yields, high atom economy, and fewer purification steps nih.govmdpi.com
Environmental Impact Higher waste generation and use of hazardous materialsReduced waste, use of renewable resources, and safer reaction profiles researchgate.net

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and activity of this compound is crucial for its rational design and optimization. Future investigations should employ a combination of experimental and computational techniques to elucidate these mechanisms.

High-level ab initio and density functional theory (DFT) computations can be used to characterize reaction pathways, including potential alternative mechanisms to the traditionally accepted direct hydride transfer, such as an Alder-Ene-like pathway. chemrxiv.orgscispace.com These computational studies can help to explain stereochemical outcomes and identify key transition states and intermediates. chemrxiv.orgrsc.org

Experimentally, techniques like deuterium (B1214612) kinetic isotope effect studies can provide evidence for the involvement of specific hydrogen atoms in the reaction mechanism, as has been shown for the N-H hydrogen of the dihydropyridine (B1217469) ring in radical scavenging processes. acs.org The combination of these advanced techniques will provide a comprehensive picture of the reactivity of this compound.

Design of Next-Generation Chemical Probes for Biological Systems

The inherent fluorescence and redox properties of the 1,4-dihydropyridine scaffold make it an attractive candidate for the development of chemical probes. rsc.orgnih.gov Future research on this compound could focus on its potential as a fluorescent sensor for various biological analytes and processes.

For instance, recent studies have shown that 1,4-DHP derivatives can be designed as fluorescent probes for the selective detection and quantification of human serum albumin (HSA) in biofluids. rsc.org By modifying the substituents on the 1,4-DHP ring, the probe's response to HSA can be fine-tuned to produce either a "turn-on" or ratiometric signal. rsc.org The butyl group and carboxamide functionality of the target compound could be systematically modified to optimize its binding and photophysical properties for specific biological targets.

Furthermore, the development of mitochondrial-targeting fluorescent probes based on the 1,4-DHP scaffold has been reported for monitoring cellular viscosity. rsc.org This opens up the possibility of designing derivatives of this compound that can visualize and quantify specific parameters within cellular organelles, offering valuable tools for disease diagnosis and biological research. rsc.org

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, an integrated approach will be essential for accelerating the discovery of new functionalities and applications.

Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding interactions of the compound with biological targets. nih.govnih.gov This can guide the synthesis of more potent and selective derivatives. For example, in the development of novel mineralocorticoid receptor (MR) antagonists, molecular dynamics studies suggested that certain 1,4-DHP derivatives could interfere with the receptor's conformational changes, explaining their antagonistic activity. nih.govnih.gov

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different starting materials, thereby increasing the yield of the desired product in the synthesis of asymmetric 1,4-DHPs. nih.gov The combination of these in silico methods with experimental validation will lead to a more profound understanding of the structure-activity relationships (SAR) of this compound and its analogues, facilitating the design of next-generation compounds with optimized properties. eurekaselect.comresearchgate.netnih.gov

Discovery of Novel Non-Clinical Applications for this compound

While the 1,4-DHP scaffold is well-known for its applications in medicine, future research should also explore the potential of this compound in non-clinical areas. nih.gov The diverse biological activities reported for 1,4-DHP derivatives suggest a broad scope for new applications. wjpmr.comeurekaselect.comrsc.org

Potential areas of investigation include:

Agriculture: The insecticidal properties of some 1,4-DHP derivatives have been noted. nih.govrsc.org Research could be directed towards evaluating the efficacy of this compound as a novel pesticide, potentially with a more favorable environmental profile than existing agents.

Antimicrobial Agents: The emergence of antibiotic-resistant bacteria is a major global health threat. The 1,4-DHP scaffold is being explored for the development of new antimicrobials. For example, derivatives have shown promise against Helicobacter pylori. frontiersin.org The potential of this compound as an antimicrobial agent against a range of pathogens warrants investigation.

Materials Science: The unique electronic and photophysical properties of 1,4-DHPs could be harnessed in the development of new materials, for example, as components in organic light-emitting diodes (OLEDs) or as redox-active materials in batteries.

Table 2: Investigated and Potential Non-Clinical Applications of 1,4-Dihydropyridine Derivatives

Application AreaSpecific UseRationale/Supporting Evidence
Agriculture InsecticidesSome 1,4-DHP derivatives have demonstrated insecticidal activity. nih.govrsc.org
Antimicrobial Agents AntibacterialsDerivatives have shown efficacy against Helicobacter pylori. frontiersin.org
Materials Science Organic ElectronicsThe redox and photophysical properties of the 1,4-DHP core could be utilized.
Biocatalysis Enzyme MimicsThe structural similarity to NADH coenzymes suggests potential as redox catalysts. wjpmr.com

Q & A

Q. What are the key experimental considerations for synthesizing 1-butyl-1,4-dihydropyridine-3-carboxamide derivatives?

Methodological Answer: Synthesis optimization requires attention to reaction conditions, reagent selection, and purification steps. For example:

  • Peptide coupling : Use 1-aminoadamantane hydrochloride under coupling agents (e.g., HATU) to form stable amide bonds, as demonstrated in the synthesis of N3-(1-Adamantyl)-6-methyl-1-pentyl-4-oxo-1,4-dihydropyridine-3-carboxamide .
  • Base conditions : Alkaline conditions (e.g., NaHCO₃) improve cyclization efficiency during dihydropyridine ring formation .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%).

Q. How should researchers characterize this compound using NMR spectroscopy?

Methodological Answer:

  • Solvent selection : Use DMSO-d₆ for solubility and to observe exchangeable protons (e.g., NH signals at δ ~5.6–6.8 ppm) .
  • Peak assignments : Assign aromatic protons (δ 7.1–8.2 ppm) and alkyl groups (e.g., butyl CH₃ at δ ~0.9–1.5 ppm). Multiplicity analysis (e.g., doublets for J = 7.8 Hz in ortho-substituted phenyl groups) resolves structural ambiguities .
  • Data validation : Compare experimental shifts with computational predictions (DFT) to confirm regiochemistry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .
  • Storage : Store at -20°C in sealed, desiccated containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for dihydropyridine derivatives?

Methodological Answer:

  • Deuterated solvent effects : Account for solvent-induced shifts (e.g., DMSO-d₆ upfield shifts ~0.2 ppm for NH groups) .
  • Dynamic effects : Perform variable-temperature NMR to detect conformational equilibria (e.g., ring puckering in dihydropyridines).
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., oxidation at C4) that may distort integrations .

Q. What experimental strategies elucidate structure-activity relationships (SAR) for P-glycoprotein modulation by dihydropyridines?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at C4 to enhance P-gp binding, as seen in 5-(phenylthio)-4-(3-nitrophenyl) derivatives .
  • Docking studies : Use AutoDock Vina with P-gp crystal structures (PDB: 6QEX) to predict binding affinities.
  • Functional assays : Measure ATPase activity in Caco-2 cells to correlate SAR with efflux inhibition .

Q. How does this compound interact with enzymes like DYRK1A or HLADH?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence polarization to measure IC₅₀ values against DYRK1A (e.g., AZ191 as a positive control) .
  • Cofactor mimicry : Test NADH-like activity in HLADH-catalyzed reactions by substituting BNA (1-benzyl-1,4-dihydropyridine-3-carboxamide) as a redox cofactor .
  • Kinetic analysis : Determine KmK_m and VmaxV_{max} shifts to identify competitive vs. non-competitive inhibition.

Q. What role does the dihydropyridine scaffold play in NAD⁺ metabolism and redox biology?

Methodological Answer:

  • NAD⁺ precursor analogs : Compare 1-butyl derivatives with NMNH (a reduced NAD⁺ intermediate) using LC-MS metabolomics to track NADH/NAD⁺ ratios in HepG2 cells .
  • Glycolysis modulation : Assess glycolytic flux via Seahorse assays; NMNH analogs inhibit glycolysis and TCA cycle activity .
  • Enzymatic stability : Evaluate resistance to degradation by NADase/CD38 using time-resolved fluorescence assays.

Q. How can stability studies for this compound be designed under varying storage conditions?

Methodological Answer:

  • Thermal stress testing : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
  • Humidity control : Use desiccators with silica gel (0% RH) vs. saturated salt solutions (75% RH) to assess hydrolytic stability .
  • Light exposure : Perform ICH Q1B photostability testing with UV/visible light (320–400 nm) to detect photodegradants.

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Reactant of Route 1
1-Butyl-1,4-dihydropyridine-3-carboxamide
Reactant of Route 2
1-Butyl-1,4-dihydropyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.